STF-118804

Content Navigation

CAS Number

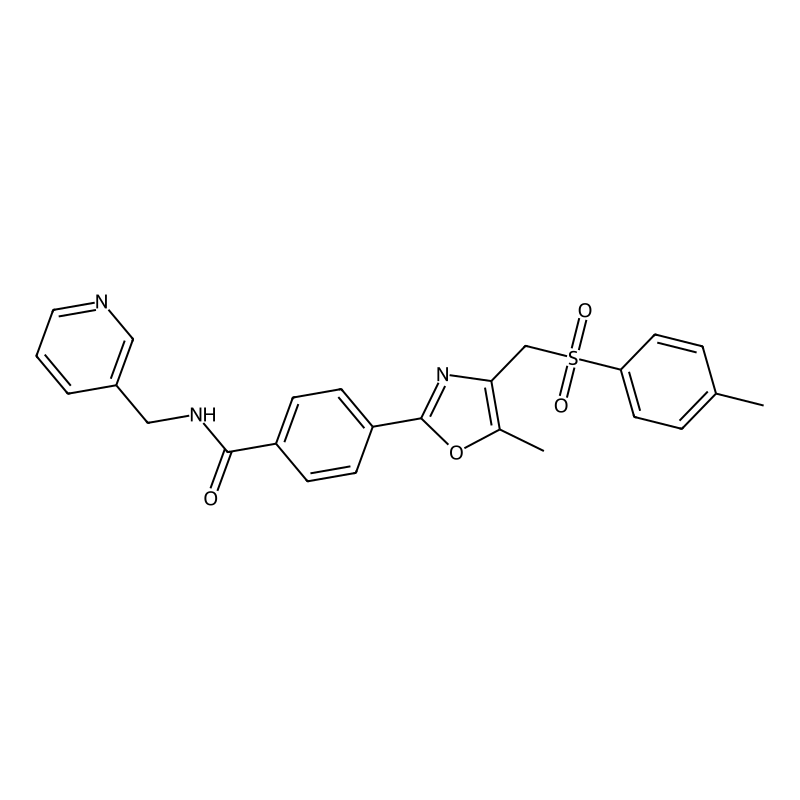

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

STF-118804 is a highly specific, next-generation competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By competitively blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), it rapidly depletes intracellular NAD+ and ATP, inducing metabolic collapse in target cells. Featuring low-nanomolar biochemical potency (IC50 = 3–6 nM) and excellent DMSO solubility (up to 47 mg/mL), STF-118804 is highly processable for both high-throughput in vitro screening and in vivo orthotopic xenotransplant models. For procurement professionals and lead scientists, it serves as a critical tool compound for interrogating NAD+ metabolism, evaluating competitive target engagement, and developing targeted therapies for hematological and solid malignancies[1].

Substituting STF-118804 with first-generation NAMPT inhibitors like FK866 fundamentally alters the experimental kinetic profile and target engagement mechanism. While FK866 acts as a non-competitive inhibitor, STF-118804 is a competitive inhibitor that directly competes with the natural substrate, nicotinamide, allowing researchers to accurately model substrate-level dynamics and active-site resistance mutations. Furthermore, STF-118804 exhibits a distinct phenotypic profile, inducing apoptosis in leukemia models without antecedent cell cycle arrest—a crucial feature that enables the depletion of quiescent leukemia stem cells. Utilizing a non-competitive or structurally divergent analog compromises the reproducibility of competitive binding assays and alters the downstream metabolic collapse timeline, leading to inaccurate efficacy readouts in stem-cell-driven disease models [1].

Competitive Kinetic Mechanism and Biochemical Potency

STF-118804 functions as a competitive inhibitor of NAMPT with a biochemical IC50 of 3–6 nM. In contrast, the first-generation benchmark FK866 operates via a non-competitive mechanism. This fundamental difference in binding kinetics means that STF-118804's inhibitory effect can be modulated by intracellular nicotinamide concentrations, providing a more dynamic model for physiological target engagement compared to the irreversible-like blockade of non-competitive analogs [1].

| Evidence Dimension | Enzyme inhibition mechanism and IC50 |

| Target Compound Data | Competitive inhibition, IC50 = 3–6 nM |

| Comparator Or Baseline | FK866 (Non-competitive inhibition) |

| Quantified Difference | Distinct kinetic mechanism (competitive vs. non-competitive) with retained low-nanomolar affinity |

| Conditions | Cell-free biochemical NAMPT enzymatic assay |

Procurement of a competitive inhibitor is essential for researchers designing assays to study substrate competition, active-site mutations, and dynamic NAD+ salvage pathway feedback.

In Vitro Viability and Metabolic Collapse in Solid Tumor Models

In pancreatic ductal adenocarcinoma (PDAC) models, STF-118804 demonstrates potent anti-proliferative activity, reducing the viability of Panc-1 and PaTu8988t cell lines with IC50 values in the 6.25–25 nM range. Unlike baseline inhibitors that solely deplete NAD+, STF-118804 treatment specifically triggers the activation of AMPK and the concurrent inhibition of mTOR pathways, leading to a rapid and measurable metabolic collapse (decreased glucose uptake, lactate excretion, and ATP levels) within 48 to 72 hours [1].

| Evidence Dimension | Cell viability (IC50) and pathway engagement |

| Target Compound Data | IC50 = 6.25–25 nM with AMPK activation / mTOR inhibition |

| Comparator Or Baseline | Standard chemotherapeutics or baseline untreated viability |

| Quantified Difference | Low-nanomolar induction of metabolic collapse via specific AMPK/mTOR pathway modulation |

| Conditions | Panc-1 and PaTu8988t PDAC cell lines, 48-72 hour MTT assay |

Validates the compound's utility for oncology researchers requiring a highly potent agent that links NAD+ depletion directly to AMPK/mTOR signaling disruption.

Depletion of Leukemia Stem Cells via Direct Apoptosis

STF-118804 potently inhibits the viability of multiple B-cell acute lymphoblastic leukemia (B-ALL) cell lines with an IC50 of <10 nM. Crucially, it induces apoptosis in models such as MV4-11 without causing an antecedent phase-specific cell cycle arrest. This unique phenotypic response allows STF-118804 to effectively target and eliminate leukemia stem cells from the bone marrow niche, a capability often lacking in standard anti-proliferative agents that merely halt the cell cycle and spare quiescent stem populations [1].

| Evidence Dimension | Apoptotic induction and stem cell viability |

| Target Compound Data | IC50 < 10 nM, direct apoptosis without cell cycle arrest |

| Comparator Or Baseline | Standard anti-proliferative agents (which induce cell cycle arrest) |

| Quantified Difference | Elimination of leukemia stem cells by bypassing cell cycle arrest prerequisites |

| Conditions | B-ALL cell lines (e.g., MV4-11) and orthotopic xenotransplant models |

Makes STF-118804 the preferred procurement choice for hematological research focused on eradicating the disease-initiating stem cell niche rather than just bulk tumor cells.

Formulation Processability and High Solubility

STF-118804 exhibits excellent solubility in DMSO, reaching concentrations up to 47 mg/mL (approximately 100 mM). This high solubility profile significantly outperforms many complex heterocyclic inhibitors that require extensive heating, sonication, or specialized surfactants for dissolution. The stable stock solutions (viable for up to 3 months at -80°C) ensure reproducible dosing across both in vitro high-throughput screening platforms and in vivo orthotopic mouse models [1].

| Evidence Dimension | Maximum solubility in DMSO |

| Target Compound Data | Up to 47 mg/mL (~100 mM) |

| Comparator Or Baseline | Poorly soluble heterocyclic analogs requiring complex formulation |

| Quantified Difference | Highly concentrated, stable stock generation without precipitation |

| Conditions | Standard laboratory formulation in anhydrous DMSO |

High solubility minimizes batch-to-batch formulation variability, reducing experimental artifacts and saving time in both in vitro and in vivo workflows.

Competitive NAMPT Binding and Resistance Mutation Assays

Because STF-118804 is a competitive inhibitor, it is the ideal tool compound for structural biology and enzymology studies mapping the NAMPT active site. It is specifically used to evaluate how substrate (nicotinamide) concentrations affect inhibitor efficacy and to study the impact of active-site mutations on drug resistance [1].

Leukemia Stem Cell Eradication Studies

Driven by its ability to induce apoptosis without antecedent cell cycle arrest, STF-118804 is highly suited for hematological oncology research. It is utilized in B-ALL orthotopic xenotransplant models to measure the elimination of quiescent leukemia stem cells from the bone marrow, an application where standard cell-cycle-dependent agents fail[1].

Metabolic Collapse and AMPK/mTOR Pathway Interrogation

In solid tumor research, particularly pancreatic ductal adenocarcinoma (PDAC), STF-118804 is deployed to intentionally induce metabolic collapse. Its specific downstream effects—activating AMPK and inhibiting mTOR—make it a precise chemical probe for studying the intersection of NAD+ depletion, cellular energy sensing, and targeted metabolic therapies [2].

References

- [1] Matheny CJ, et al. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chem Biol. 2013;20(11):1352-1363.

- [2] Espindola-Netto JM, et al. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Oncotarget. 2017;8(49):85054-85067.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

NAD as a genotype-specific drug target

Szu-Chieh Mei, Charles BrennerPMID: 24267273 DOI: 10.1016/j.chembiol.2013.11.001

Abstract

Using high-throughput chemical and genetic screening, Matheny and colleagues (in this issue of Chemistry & Biology) identified STF-118804, an inhibitor of nicotinamide phosphoribosyltransferase, as a cell type-specific inhibitor of mixed-lineage leukemia with MLL chromosomal rearrangements. The approach was powerful, as is the potential for NAD as a specific cancer target.Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens

Christina J Matheny, Michael C Wei, Michael C Bassik, Alicia J Donnelly, Martin Kampmann, Masayuki Iwasaki, Obdulio Piloto, David E Solow-Cordero, Donna M Bouley, Rachel Rau, Patrick Brown, Michael T McManus, Jonathan S Weissman, Michael L ClearyPMID: 24183972 DOI: 10.1016/j.chembiol.2013.09.014

Abstract

Phenotypic high-throughput chemical screens allow for discovery of small molecules that modulate complex phenotypes and provide lead compounds for novel therapies; however, identification of the mechanistically relevant targets remains a major experimental challenge. We report the application of sequential unbiased high-throughput chemical and ultracomplex small hairpin RNA (shRNA) screens to identify a distinctive class of inhibitors that target nicotinamide phosphoribosyl transferase (NAMPT), a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide, a crucial cofactor in many biochemical processes. The lead compound STF-118804 is a highly specific NAMPT inhibitor, improves survival in an orthotopic xenotransplant model of high-risk acute lymphoblastic leukemia, and targets leukemia stem cells. Tandem high-throughput screening using chemical and ultracomplex shRNA libraries, therefore, provides a rapid chemical genetics approach for seamless progression from small-molecule lead identification to target discovery and validation.Explore Compound Types